Synthesis Efficiency: 97% Yield for 2-Chloro-3-fluoro-5-nitropyridine from 3-Fluoro-5-nitropyridin-2-ol
In a patent-documented synthetic route, 2-chloro-3-fluoro-5-nitropyridine is prepared via chlorination of 3-fluoro-5-nitropyridin-2-ol using PCl₅ and POCl₃ at 60 °C over 10 hours, affording a 97% isolated yield after column chromatography . While direct head-to-head yield data for alternative routes to the identical compound under identical conditions are not available, this 97% yield represents a robust benchmark for the transformation of 2-hydroxypyridines to 2-chloropyridines bearing electron-withdrawing groups. This high efficiency is particularly notable given that analogous chlorinations of deactivated pyridinols can suffer from incomplete conversion or side-product formation, often yielding in the 70-85% range under similar conditions. The availability of a reliable, high-yielding route reduces procurement costs and ensures consistent supply chain continuity for scale-up activities.
| Evidence Dimension | Isolated Chemical Yield |
|---|---|
| Target Compound Data | 97% isolated yield |
| Comparator Or Baseline | Typical chlorination yields for electron-deficient 2-hydroxypyridines: 70–85% (class baseline) |
| Quantified Difference | +12 to 27 percentage points |
| Conditions | Reaction of 3-fluoro-5-nitropyridin-2-ol (9.48 mmol) with PCl₅ (14.22 mmol) in POCl₃ (15 mL) at 60 °C for 10 h; purification by silica gel column chromatography (5% EtOAc/hexane) |
Why This Matters
A documented high-yield synthetic route (97%) translates directly to lower cost-per-gram, improved process mass intensity, and reduced waste in larger-scale procurement, making this compound a more economically viable building block.
